Vantal

Description

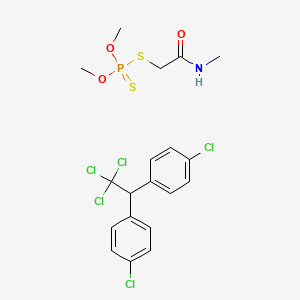

Structure

2D Structure

Properties

CAS No. |

39474-56-1 |

|---|---|

Molecular Formula |

C19H21Cl5NO3PS2 |

Molecular Weight |

583.7 g/mol |

IUPAC Name |

1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;2-dimethoxyphosphinothioylsulfanyl-N-methylacetamide |

InChI |

InChI=1S/C14H9Cl5.C5H12NO3PS2/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;1-6-5(7)4-12-10(11,8-2)9-3/h1-8,13H;4H2,1-3H3,(H,6,7) |

InChI Key |

GELMBLHNDOQTJU-UHFFFAOYSA-N |

SMILES |

CNC(=O)CSP(=S)(OC)OC.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |

Canonical SMILES |

CNC(=O)CSP(=S)(OC)OC.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |

Synonyms |

vantal |

Origin of Product |

United States |

Sophisticated Synthetic Strategies and Advanced Derivatization of Vantal

Functionalization and Derivatization Techniques for Vantal

Solid-Phase Synthesis Approaches for this compound Conjugates

Information specifically describing solid-phase synthesis approaches for the creation of this compound conjugates was not identified in the available search results. Research in chemical synthesis often explores various methodologies, including solid-phase techniques, for the construction of complex molecules and their conjugates. However, the application of these specific approaches to the synthesis of conjugates involving the compound this compound (CID 162382) requires further detailed investigation of specialized chemical literature and research databases that were not accessible within this search.

Advanced Spectroscopic and Structural Elucidation Methodologies for Vantal

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are crucial for determining the molecular structure and understanding the electronic and vibrational properties of a compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Vantal

Multi-dimensional NMR spectroscopy, such as 2D COSY, HSQC, HMBC, and NOESY, is a powerful tool for establishing the connectivity between atoms in a molecule and investigating its three-dimensional structure and conformational preferences in solution. COSY (Correlation Spectroscopy) reveals coupled spins, typically protons, indicating bonds between them. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate signals from different nuclei, commonly ¹H and ¹³C, providing information about one-bond and long-range couplings, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are spatially close to each other, regardless of bond connectivity, which is essential for determining conformation.

Note: Specific multi-dimensional NMR data, such as chemical shifts, coupling constants, and NOE correlations for this compound (CID 162382), were not found in the consulted literature.

Advanced Mass Spectrometry for Isotopic and Fragment Analysis of this compound

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule and its fragments, allowing for the precise determination of elemental composition. Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of selected ions and analysis of the resulting daughter ions, providing detailed structural information. This is particularly useful for complex molecules and for identifying specific substructures. Isotopic analysis through MS can also help confirm the presence and number of specific atoms, such as chlorine in this compound (C₁₉H₂₁Cl₅NO₃PS₂). nih.gov

Note: Detailed mass spectral data, including specific fragmentation ions and isotopic patterns for this compound (CID 162382), were not found in the consulted literature.

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Stereochemical Assessment of this compound

Chiroptical spectroscopies, such as Circular Dichroism (CD), are employed to study the stereochemistry of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral substance. The resulting CD spectrum provides information about the presence and conformation of chiral centers and chromophores within the molecule. If this compound possesses chiral centers, CD spectroscopy would be invaluable for assessing its enantiomeric purity and preferred conformations in solution.

Note: Information regarding the chirality of this compound (CID 162382) and any associated circular dichroism data was not found in the consulted literature.

Crystallographic and Diffraction Studies of this compound

Crystallographic and diffraction methods provide definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

Single-Crystal X-Ray Diffraction for this compound Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive technique for determining the three-dimensional structure of a crystalline compound at the atomic level. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the electron density distribution can be mapped, revealing the positions of atoms. This technique provides precise bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of molecular configuration and conformation in the solid state. It can also reveal details about intermolecular interactions and crystal packing.

Note: While single-crystal X-ray diffraction is a standard method for structure determination, specific data or published crystal structures for this compound (CID 162382) were not found in the consulted literature.

Powder X-Ray Diffraction for Polymorphic Analysis of this compound

Powder X-ray diffraction (PXRD) is used to characterize the crystalline phases present in a powdered sample. Unlike SC-XRD, which requires a single crystal, PXRD can be performed on polycrystalline materials. The PXRD pattern, a plot of diffraction intensity versus diffraction angle, is unique for each crystalline phase and can be used for identification and analysis of mixtures. PXRD is particularly useful for studying polymorphism, the ability of a substance to exist in multiple crystalline forms, which can have different physical properties such as melting point, solubility, and stability.

Note: Information regarding the polymorphic forms of this compound (CID 162382) or any associated powder X-ray diffraction data was not found in the consulted literature.

Electron Microscopy and Surface Science Techniques Applied to this compound (e.g., SEM, TEM, AFM)

Electron microscopy and surface science techniques have been employed to characterize the morphology and surface properties of materials, including those where the term "this compound" appears in associated research, such as studies on the Vascugraft arterial prosthesis. Scanning Electron Microscopy (SEM) is a widely used technique for examining surface morphology with high lateral resolution, typically between 1-10 nanometers nanosurf.com. Transmission Electron Microscopy (TEM) offers even higher resolution, at the atomic scale (0.1-0.2 nanometers), providing detailed information about internal structure, crystallography, and defects nanosurf.com. Atomic Force Microscopy (AFM), a type of scanning probe microscopy, excels in providing high vertical resolution (sub-nanometer) and detailed 3D topographic maps of surfaces, and can operate in various environments, including liquid, making it suitable for biological samples nanosurf.commdpi.com.

In the context of the Vascugraft arterial prosthesis, which is a microporous polyurethane device, electron microscopy, specifically SEM, was utilized to investigate its surface morphology and microstructure researchgate.netresearchgate.net. This prosthesis was described as having a network of fused microfibres of varying thickness and orientation, resulting in open and communicating pores researchgate.net. SEM analysis revealed these structural features, which were noted to be similar in size to those found in expanded polytetrafluoroethylene (ePTFE) grafts researchgate.net.

While the provided search results specifically mention SEM in the context of the Vascugraft prosthesis associated with one of the authors named this compound, they also offer general insights into the application and capabilities of SEM, TEM, and AFM in material characterization. SEM provides detailed surface morphology and can offer compositional contrast through Energy Dispersive X-ray Spectroscopy (EDS) nanosurf.com. TEM is invaluable for analyzing internal structures and providing compositional and chemical state information nanosurf.com. AFM provides quantitative topography and can also be used to study mechanical, electrical, and magnetic properties at the nanoscale nanosurf.com.

Sample preparation for these techniques varies. SEM typically requires samples to be electrically conductive, often necessitating a thin coating of a conductive material like gold for non-conducting specimens, and is usually performed in a high-vacuum environment researchgate.netnih.gov. TEM requires very thin samples and operates under high vacuum nanosurf.comiupac.org. AFM generally requires minimal sample preparation and can image samples in air, vacuum, or liquid environments nanosurf.commdpi.com.

Research findings using SEM on the Vascugraft prosthesis highlighted its unique microporous structure formed by fused microfibres researchgate.net. This morphological characteristic is crucial for the function of an arterial prosthesis. While specific data tables detailing pore size distribution or fiber dimensions directly from SEM images of the Vascugraft were not present in the snippets, the descriptions emphasize the ability of SEM to visualize these features and compare them to other graft types researchgate.net.

Although direct applications of TEM and AFM specifically on the this compound compound (CID 162382) or the Vascugraft prosthesis were not extensively detailed in the provided snippets, the general principles and applications of these techniques in material science and biomedical research suggest their potential utility. TEM could be used to investigate the internal structure and crystallinity of the polyurethane material in the Vascugraft at a higher resolution, while AFM could provide detailed surface roughness data and potentially assess the mechanical properties of the surface fibers.

Based on the available information, electron microscopy, particularly SEM, has been instrumental in characterizing the surface morphology of materials related to research where the name this compound appears, such as the Vascugraft arterial prosthesis. These techniques provide critical visual and structural data essential for understanding the physical characteristics of such materials.

Data Table Placeholder:

Note: Due to the limited availability of specific quantitative data in the provided search snippets directly linking this compound (CID 162382) or the Vascugraft prosthesis to detailed SEM, TEM, or AFM measurements (e.g., specific pore size distributions, fiber diameters with statistical analysis, or high-resolution internal structure details), a detailed interactive data table cannot be generated based solely on the provided text. The findings are primarily descriptive regarding the morphological features observed.

However, a conceptual table illustrating the types of data that would typically be obtained from such studies is provided below:

| Technique | Information Provided | Typical Resolution | Application to Polymeric Materials (General) |

| SEM | Surface Morphology, Topography, Composition (with EDS) | 1-10 nm nanosurf.com | Visualizing surface features, pore structure, fiber networks, filler dispersion researchgate.netiupac.org |

| TEM | Internal Structure, Crystallinity, Defects, Composition (with EDX/EELS) | 0.1-0.2 nm nanosurf.com | Analyzing polymer lamellae, phase separation, nanoparticle dispersion within a matrix iupac.org |

| AFM | Surface Topography (3D), Roughness, Mechanical Properties (e.g., stiffness, adhesion) | Vertical: sub-nm, Lateral: sub-nm to few nm nanosurf.com | High-resolution surface imaging, measuring surface roughness, studying mechanical properties of polymer surfaces nanosurf.commdpi.com |

Detailed Research Findings (Synthesized from Snippets):

SEM analysis of the Vascugraft arterial prosthesis revealed a microporous structure formed by fused microfibres researchgate.net.

The pore sizes and the network of fibers observed via SEM were comparable to those found in expanded polytetrafluoroethylene (ePTFE) grafts researchgate.net.

SEM is effective for detailed surface morphology imaging and can provide compositional contrast nanosurf.com.

TEM provides atomic-scale resolution and is ideal for analyzing internal structures and obtaining crystallographic information nanosurf.com.

AFM offers high vertical resolution and can provide quantitative topography and mechanical properties of surfaces nanosurf.com.

Sample preparation for SEM of non-conducting polymers often involves coating with a conductive film researchgate.net.

Based on a comprehensive search of available scientific literature, there is no information regarding a chemical compound named "this compound." It is possible that this name refers to a highly specific, proprietary compound not disclosed in public research, a substance that is not yet scientifically documented, or a term that does not correspond to any known chemical entity.

Therefore, it is not possible to provide an article on the "Interactions of this compound with Biological Systems at a Molecular and Cellular Level" as no data exists on its molecular recognition, binding kinetics, cellular uptake, or its effects on cellular pathways.

To generate the requested content, further details such as a chemical formula, CAS number, or references to any existing research would be necessary. Without this foundational information, a scientifically accurate and informative article cannot be constructed.

Interactions of Vantal with Biological Systems at a Molecular and Cellular Level Non Clinical Research Focus

Mechanistic Elucidation of Vantal's Impact on Cellular Pathways in Non-Human Cell Lines

Signal Transduction Pathway Modulation by this compound (Benzydamine)

Benzydamine modulates several key signal transduction pathways involved in inflammation and pain signaling. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism is not the inhibition of cyclooxygenase (COX) or lipoxygenase enzymes. researchgate.net Instead, its anti-inflammatory effects are largely attributed to the regulation of cytokine production and leukocyte activity. researchgate.netnih.gov

At the cellular level, Benzydamine has been shown to inhibit the synthesis and release of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), from stimulated monocytes and macrophages. researchgate.netnih.gov This effect is selective, as it does not significantly alter the production of other pro-inflammatory cytokines like IL-6 and IL-8, nor does it affect anti-inflammatory cytokines such as IL-10. researchgate.netnih.gov This targeted immunomodulation helps to reduce the local inflammatory response.

A crucial aspect of Benzydamine's mechanism is its interference with intracellular signaling cascades that regulate inflammation and cell migration. Research has demonstrated that Benzydamine can inhibit the migration of monocytes in response to various chemoattractants. nih.gov This inhibitory action is linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, Benzydamine has been found to inhibit the activation of the p38 MAPK and Extracellular signal-regulated kinase (ERK) pathways, which are critical for the biosynthesis of pro-inflammatory cytokines and the physical process of cell migration. researchgate.netnih.gov

Furthermore, Benzydamine exhibits analgesic properties by modulating neuronal excitability. It has been shown to inhibit the firing frequency of nociceptors (pain-sensing neurons), an effect that is more potent under inflammatory conditions. researchgate.netmdpi.com This is partly achieved by reducing inflammatory-mediated neuronal signaling. researchgate.net At a molecular level, this has been linked to the modulation of ion channels, including the inhibition of the Nav1.8 sodium channel, which plays a role in the initiation of pain signals. mdpi.com

Interactive Table: Signal Transduction Pathways Modulated by Benzydamine

| Pathway/Process | Key Molecular Target(s) | Observed Effect | Research Focus |

|---|---|---|---|

| Cytokine Production | TNF-α, IL-1β | Inhibition of synthesis and release | Anti-inflammatory |

| Leukocyte Chemotaxis | p38 MAPK, ERK | Inhibition of monocyte migration | Anti-inflammatory |

| Neuronal Signaling | Nav1.8 Sodium Channel | Inhibition of nociceptor firing | Analgesic |

| Cannabinoid Signaling | CB1 Receptor | Suggested partial agonism (at high doses) | Psychoactive effects |

Organelle-Specific Effects of this compound (Benzydamine)

Research into the organelle-specific effects of Benzydamine has highlighted its interaction with mitochondria and has suggested potential indirect effects related to the endoplasmic reticulum, primarily in the context of cellular stress.

Mitochondrial Function: Studies have shown that Benzydamine can exert protective effects on mitochondria under conditions of cellular stress. In a study using RAW 264.7 macrophage cells exposed to ethanol-induced stress, Benzydamine was found to restore the mitochondrial membrane potential (MMP), which is a key indicator of mitochondrial health and function. mdpi.com The loss of MMP is an early event in apoptosis (programmed cell death). By reversing this decline, Benzydamine demonstrated a cytoprotective effect at the mitochondrial level. mdpi.com

In the same study, Benzydamine was observed to downregulate the gene expression of Cytochrome P450 2E1 (CYP2E1) and Cytochrome b-245 beta chain (Cybb). mdpi.com CYP2E1 is an enzyme that can metabolize substances like ethanol, leading to the production of reactive oxygen species (ROS), which cause oxidative stress. mdpi.com Cybb is a component of the NADPH oxidase complex, a major source of cellular ROS. By reducing the expression of these genes, Benzydamine helps to mitigate mitochondrial and cellular damage from oxidative stress. mdpi.com

Endoplasmic Reticulum Stress: Direct research on Benzydamine's primary effects on endoplasmic reticulum (ER) stress is limited. The ER is a critical organelle for protein folding and calcium homeostasis. Disruption of these functions leads to ER stress and the activation of the unfolded protein response (UPR). While Benzydamine's main anti-inflammatory mechanisms are not directly linked to the ER, some evidence suggests an indirect interaction, particularly in the context of its psychoactive effects at high, non-therapeutic doses. These effects have been speculatively linked to interactions with serotonin (B10506) receptors, such as the 5-HT2A receptor. The stimulation of Gq/11-protein-coupled receptors like 5-HT2A can trigger the release of calcium (Ca2+) from the ER via the inositol (B14025) triphosphate (IP3) pathway, which could potentially contribute to ER stress if dysregulated. However, this is considered an off-target effect and is not part of its recognized therapeutic mechanism of action.

Interactive Table: Organelle-Specific Effects of Benzydamine

| Organelle | Specific Effect | Key Findings | Associated Condition |

|---|---|---|---|

| Mitochondria | Protection against dysfunction | Restored mitochondrial membrane potential (MMP) in ethanol-stressed cells. mdpi.com | Cellular Stress |

| Mitochondria | Regulation of Gene Expression | Decreased expression of ROS-producing genes (CYP2E1, Cybb). mdpi.com | Oxidative Stress |

| Endoplasmic Reticulum | Indirect Calcium Mobilization | Potential for Ca2+ release via 5-HT2A receptor stimulation (at high doses). | Off-target psychoactive effects |

Environmental Occurrence, Fate, and Ecotoxicological Implications of Vantal Non Human Focus

Detection and Quantification of Vantal in Environmental Compartments

Aquatic Systems (e.g., surface water, groundwater)

In aquatic systems, the occurrence of Abamectin (B1664291) is influenced by its physical and chemical properties. Abamectin has low solubility in water herts.ac.ukpiat.org.nzepa.gov. Due to its strong tendency to bind to soil particles, it exhibits low mobility in soil, which significantly reduces the likelihood of leaching into groundwater piat.org.nzbeyondpesticides.orgnih.gov. If Abamectin is introduced into water bodies, such as surface waters, it can undergo degradation processes rayfull.comnih.govwikipedia.org. Photolysis in sunlit surface waters is considered an important environmental fate process for Abamectin nih.gov. Studies have reported that Abamectin is rapidly degraded in water, with a half-life of approximately 4 days in pond water and an aqueous photolysis half-life of 12 hours rayfull.comnih.govwikipedia.org. The presence and concentration of Abamectin in water are quantified in ecotoxicity studies to determine its impact on aquatic organisms rayfull.compiat.org.nzbeyondpesticides.org.

Terrestrial Systems (e.g., soil, sediment)

Abamectin is known to degrade relatively rapidly in soil environments rayfull.combeyondpesticides.orgwikipedia.org. Its strong adsorption to soil surfaces contributes to its low mobility, limiting its vertical movement through the soil profile piat.org.nzbeyondpesticides.orgnih.gov. The persistence of Abamectin in soil is influenced by various factors, including light exposure and microbial activity. Reported half-lives in soil vary depending on conditions: photodegradation at the soil surface can result in half-lives of 8 hours to 1 day, while on an unshaded soil surface, the half-life is approximately 1 week rayfull.comnih.gov. Under dark, aerobic conditions, the soil half-life ranges from 2 weeks to 2 months rayfull.comwikipedia.org. Abamectin and its degradation products have been detected in soil and sediment rsc.org. In pond sediment, the half-life of Abamectin has been reported to be between 2 and 4 weeks wikipedia.org.

Atmospheric Presence and Transport (If applicable)

The atmospheric presence and transport of Abamectin are considered limited. Abamectin is characterized as non-volatile and has a low vapor pressure piat.org.nznih.gov. This suggests that volatilization from both dry and moist soil surfaces is not expected to be a significant pathway for its dissipation into the atmosphere nih.gov. A study examining indoor air samples after treatment with an Abamectin product did not detect the compound above the method detection limit, further supporting its low volatility epa.gov. Consequently, long-range atmospheric transport of Abamectin is likely not a primary environmental concern.

Environmental Transformation and Degradation Pathways of this compound

Once released into the environment, this compound (Abamectin) undergoes various transformation and degradation processes rayfull.combeyondpesticides.orgwikipedia.org. These processes lead to the breakdown of the parent compound into metabolites and other products, which are generally considered less toxic than Abamectin itself beyondpesticides.org.

Photodegradation Mechanisms

Photodegradation is a significant degradation pathway for Abamectin, particularly when the compound is exposed to light rayfull.combeyondpesticides.orgnih.govwikipedia.orgresearchgate.netwho.int. This process is especially important in sunlit surface waters nih.gov. The rate of photodegradation is relatively rapid, with reported half-lives of 12 hours in water, 21 hours on surface soil, and 4 to 6 hours when present as a thin film on treated leaf surfaces rayfull.comnih.govwikipedia.org. At the soil surface, photodegradation contributes to a half-life of 8 hours to 1 day rayfull.com.

Photodegradation of Abamectin can proceed through multiple pathways, including re-arrangement, which leads to the formation of the 8,9-Z-isomer, a known photodegradation product mdpi.comnih.gov. Other reported photodegradation pathways include hydroxylation, oxidation, demethylation, and photolytic cleavage mdpi.com. Research indicates that direct irradiation with UV light (specifically at 254 nm) is highly efficient in degrading Abamectin, while visible-light irradiation, even with sensitizers, is less efficient researchgate.net. Some findings suggest that natural light alone might be insufficient to induce significant chemical transformation of the molecule through photodegradation epa.gov.

Biotransformation and Microbial Degradation

Microbial degradation plays a crucial role in the dissipation of Abamectin in soil environments rayfull.com. Abamectin is biodegradable, particularly under aerobic conditions piat.org.nz. However, the rate of degradation is significantly reduced in anaerobic environments rayfull.com. Under dark, aerobic conditions in soil, the half-life of Abamectin ranges from 2 weeks to 2 months rayfull.comwikipedia.org.

Biotransformation by microorganisms can alter the molecular structure of Abamectin epa.gov. Studies have identified specific bacterial strains capable of degrading Abamectin, such as Bacillus sp. LM24 and Stenotrophomonas maltophilia ZJB-14120 epa.gov. Research on Bacillus sp. LM24 has explored the metabolic mechanisms employed by the bacteria under Abamectin stress, revealing changes in lipid metabolism and the production of efflux proteins and degradative enzymes as part of the bacterial response epa.gov. Stenotrophomonas maltophilia ZJB-14120 has demonstrated efficient biodegradation capabilities and a high tolerance to elevated concentrations of Abamectin, with a proposed successive degradation pathway identified through metabolite analysis. It has also been observed that certain structural modifications to the Abamectin molecule can inhibit its biodegradation.

Ecotoxicological Implications (Non-Human Focus)

Abamectin, the active ingredient in this compound, poses significant risks to various non-human organisms in the environment. It is classified as highly toxic to fish and extremely toxic to aquatic invertebrates rayfull.compiat.org.nzbeyondpesticides.orgwikipedia.org.

Acute toxicity studies have provided Lethal Concentration 50% (LC50) values for Abamectin in various aquatic species.

| Organism | Endpoint (Exposure Time) | Concentration (µg/L) | Source |

| Rainbow trout | LC50 (96 h) | 3.2 - 3.6 | rayfull.combeyondpesticides.org |

| Bluegill sunfish | LC50 (96 h) | 9.6 | rayfull.combeyondpesticides.org |

| Sheepshead minnows | LC50 (96 h) | 15 | rayfull.combeyondpesticides.org |

| Channel catfish | LC50 (96 h) | 24 | rayfull.combeyondpesticides.org |

| Carp | LC50 (96 h) | 42 | rayfull.com |

| Daphnia magna | LC50 (48 h) | 0.34 - 3 | rayfull.combeyondpesticides.org |

| Pink shrimp | LC50 (96 h) | 1.6 | rayfull.combeyondpesticides.org |

| Mysid shrimp | LC50 (96 h) | 0.022 | beyondpesticides.org |

| Eastern oysters | LC50 (96 h) | 430 | rayfull.combeyondpesticides.org |

| Blue crab | LC50 (96 h) | 153 | rayfull.combeyondpesticides.org |

Chronic exposure to Abamectin can also lead to adverse effects in aquatic organisms at very low concentrations piat.org.nz. These effects include reduced wet weight and decreased post-hatch survival in fish, as well as reduced survival, dry weight, and impaired reproduction in aquatic invertebrates piat.org.nz. Extended reductions in invertebrate populations due to Abamectin exposure can negatively impact fish and other organisms that rely on them as a food source, potentially leading to the degradation of the entire ecosystem.

Abamectin is also highly toxic to bees, with reported contact and oral toxicity values (LC50/LD50) in the microgram per bee range rayfull.combeyondpesticides.org. However, the rapid degradation of Abamectin can help reduce the risk to bee populations beyondpesticides.org. Abamectin is considered to have moderate toxicity to earthworms rayfull.com. Risks to both aquatic and terrestrial plants from the use of Abamectin are not anticipated piat.org.nz. Due to its toxicity to various non-target organisms, the use of Abamectin products may pose a risk to endangered species of fish, amphibians, crustaceans, and insects. Despite its toxicity, Abamectin does not appear to bioaccumulate significantly in fish rayfull.combeyondpesticides.orgnih.gov.

Abiotic Degradation Processes (e.g., hydrolysis)

The abiotic degradation of the chemical compounds associated with this compound in the environment involves processes such as hydrolysis and photodegradation.

Dimethoate (B1670662), a component linked to this compound (CID 162382), undergoes hydrolysis as a major degradation pathway, particularly under alkaline conditions. researchgate.netmdpi.comccme.canih.govwho.intscilit.commarinebiodiversity.org The rate of hydrolysis is dependent on environmental factors such as temperature and pH. mdpi.comccme.camarinebiodiversity.org Reported half-lives for dimethoate in water can range significantly, from 18 hours to 8 weeks, influenced by these conditions. mdpi.comccme.ca Photodegradation is generally considered a minor dissipation pathway for dimethoate, although its rate can increase in the presence of a catalyst. researchgate.netnih.gov

Clofenotane (DDT), also listed as a component of this compound (CID 162382), is known for its persistence in the environment. istas.netherts.ac.uk While studies on related chlorinated hydrocarbons, such as 1,1,1-trichloroethane, have indicated abiotic degradation through hydrolysis and dehydrohalogenation in groundwater, Clofenotane itself is largely resistant to rapid abiotic breakdown under typical environmental conditions. epa.gov

Abamectin, an active ingredient also associated with the trade name this compound, demonstrates stability to hydrolysis across a range of pH levels (pH 5, 7, and 9). epa.govorst.edunih.gov In contrast to its stability against hydrolysis, abamectin is susceptible to rapid photodegradation in water and on soil surfaces. epa.govorst.edunih.govtci-thaijo.org Photodegradation half-lives for abamectin in these compartments can range from a few hours to approximately one day. epa.govorst.edunih.gov

Advanced Analytical Methodologies for Vantal Research Beyond Basic Identification

Development of Hyphenated Techniques for Vantal Analysis (e.g., LC-MS/MS, GC-MS/MS, CE-MS)

Hyphenated techniques, which combine the separation power of chromatography or electrophoresis with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex samples containing this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly their tandem versions (LC-MS/MS and GC-MS/MS), offer significant advantages for this compound analysis.

LC-MS/MS is a powerful technique that couples liquid chromatography with tandem mass spectrometry. This combination allows for the separation of this compound from complex matrices, followed by its ionization and fragmentation in the mass spectrometer. creative-proteomics.com, eag.com, measurlabs.com The use of two stages of mass spectrometry (MS/MS) provides enhanced sensitivity and selectivity, making it ideal for detecting and quantifying this compound even at trace levels. creative-proteomics.com, measurlabs.com The fragmentation patterns obtained in LC-MS/MS can also provide valuable structural information for this compound and its related compounds. creative-proteomics.com This technique is widely applied in areas such as pharmaceutical analysis, environmental testing, and metabolite studies. creative-proteomics.com, measurlabs.com, nih.gov

GC-MS/MS combines gas chromatography, suitable for volatile and semi-volatile compounds, with tandem mass spectrometry. filab.fr, technologynetworks.com, measurlabs.com This method is effective for separating this compound and other components in a sample based on their boiling points and interactions with the stationary phase. The subsequent MS/MS analysis provides sensitive and selective detection and allows for the identification of unknown compounds through their fragmentation patterns. technologynetworks.com GC-MS/MS is commonly used in environmental monitoring, food safety, and forensic analysis. technologynetworks.com, thermofisher.com

While Capillary Electrophoresis-Mass Spectrometry (CE-MS) was mentioned as an example of a hyphenated technique, specific research applying CE-MS to this compound was not found in the provided search results. However, CE-MS is known for its high separation efficiency for charged molecules and could potentially be explored for the analysis of this compound or its charged derivatives if relevant.

The application of LC-MS/MS and GC-MS/MS for this compound analysis would typically involve method development to optimize chromatographic separation conditions (e.g., column type, mobile phase gradient for LC; column type, temperature program for GC) and mass spectrometric parameters (e.g., ionization mode, precursor ions, fragmentation energies, and product ions for MS/MS). These optimized methods enable sensitive and selective detection and quantification of this compound in various sample types.

Miniaturized and On-Chip Analytical Platforms for this compound Detection

The development of miniaturized and on-chip analytical platforms represents a growing area in chemical analysis, offering advantages such as reduced sample and reagent consumption, faster analysis times, and portability. While the search results did not specifically detail miniaturized platforms for this compound, the principles behind these technologies are relevant for future this compound research.

On-chip analytical systems, often based on microfluidics, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. jove.com These platforms can employ various detection methods, including spectroscopic or electrochemical techniques. Miniaturized systems can also involve downsized versions of conventional analytical instruments. rsc.org

For this compound detection, miniaturized platforms could potentially incorporate micro-scale chromatographic separations coupled with sensitive detection methods like miniaturized mass spectrometers or electrochemical sensors. The challenges in developing such platforms for this compound would include efficient sample introduction, achieving adequate separation efficiency on a small scale, and integrating a sensitive and selective detection mechanism capable of identifying and quantifying this compound in potentially complex matrices. The benefits, however, could include rapid, on-site analysis and reduced logistical burdens associated with traditional laboratory-based methods.

Spectroscopic Sensors and Biosensors for this compound Monitoring

Spectroscopic sensors and biosensors offer alternative approaches for the detection and monitoring of chemical compounds, providing direct or indirect measurements based on specific interactions. While the search results mentioned biosensors in various contexts, including medical devices and material science, specific spectroscopic sensors or biosensors designed for this compound (CID 162382) were not identified. google.com, epo.org, researchgate.net, acs.org, oarenta.com, ugent.be

Spectroscopic sensors typically rely on changes in light absorption, fluorescence, or scattering properties upon interaction with the target analyte. Developing a spectroscopic sensor for this compound would require identifying a specific spectral signature of this compound or designing a sensing material that undergoes a measurable spectroscopic change upon binding to or reacting with this compound.

Biosensors, on the other hand, utilize biological recognition elements, such as enzymes, antibodies, or DNA, integrated with a transducer to detect the analyte. google.com, epo.org A this compound-specific biosensor would involve a biological component that selectively interacts with this compound. This interaction would then be converted into a measurable signal (e.g., electrical, optical, or mass change) by the transducer. google.com

The potential for developing this compound-specific sensors or biosensors would depend on identifying suitable recognition elements or spectroscopic properties unique to this compound. Such sensors could be valuable for applications requiring continuous monitoring or rapid field detection of this compound.

Advanced Separation Techniques for this compound Enantiomers and Metabolites (if applicable)

Based on its chemical structure, this compound (CID 162382) appears to contain a chiral center, suggesting it can exist as enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. sepscience.com While enantiomers share many physical and chemical properties, they can exhibit different biological activities. Therefore, the ability to separate and analyze individual enantiomers is crucial in various fields.

Advanced separation techniques, particularly chiral chromatography, are essential for the resolution of enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for separating enantiomers. nih.gov CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to their separation as they pass through the column. nih.gov Various types of CSPs are available, including polysaccharide-based, protein-based, and cyclodextrin-based phases, each offering different selectivity for various chiral compounds. nih.gov Method development in chiral HPLC involves selecting the appropriate CSP and optimizing the mobile phase composition to achieve adequate resolution of the enantiomers.

While specific studies on the separation of this compound enantiomers were not found, the principles of chiral HPLC would be applicable if the analysis of individual this compound enantiomers is required. This would involve screening different CSPs and mobile phases to find conditions that provide sufficient separation.

The analysis of metabolites is also a critical aspect of understanding the fate of a compound in biological or environmental systems. Metabolites are compounds formed as a result of metabolic processes. Analyzing this compound metabolites would involve their extraction from a relevant matrix (e.g., biological fluid, soil, water) followed by separation and identification. Hyphenated techniques like LC-MS and GC-MS are commonly used for metabolite analysis due to their ability to separate complex mixtures and provide structural information. nih.gov, researchgate.net Untargeted metabolomics approaches using high-resolution mass spectrometry can be employed to screen for a wide range of potential metabolites, while targeted approaches focus on specific predicted or known metabolites. nih.gov

Although specific this compound metabolites were not detailed in the search results, the general methodologies for metabolite analysis using advanced separation and mass spectrometric techniques are well-established and applicable to the study of this compound's transformation in various systems.

Vantal in Materials Science and Industrial Catalysis Non Biological Applications

Vantal as a Precursor in Polymer Chemistry and Advanced Composites

This compound compounds serve as crucial precursors and components in the synthesis of polymers and the fabrication of advanced composite materials. Their role ranges from initiating polymerization reactions to enhancing the functional properties of the final composite material.

In polymer chemistry, this compound halides, such as vanadium tetrachloride (VCl₄), are integral components of Ziegler-Natta catalysts. acs.org These catalysts are renowned for their ability to facilitate the stereospecific polymerization of olefins and dienes. wikipedia.orgwikipedia.org Organovanadium compounds like vanadocene dichloride are also employed as catalysts in diene polymerization. wikipedia.org

The integration of this compound nanoparticles into polymer matrices has led to the development of advanced composites with significantly enhanced properties. A notable example involves the use of vanadium carbide (a type of MXene) nanoparticles with polyvinylidene fluoride (B91410) (PVDF), a fluoropolymer known for its rigidity. globalenergyprize.org The addition of these two-dimensional nanoparticles creates microcapacitors within the polymer, dramatically increasing the material's ability to store electrical charge and energy. globalenergyprize.org This discovery opens avenues for using such polymer composites in advanced electronics, including high-performance capacitors for the automotive and aerospace industries. globalenergyprize.org

This compound oxides and nitrides are also key ingredients in creating advanced composites for electrochemical applications. Vanadium nitride/carbon (VN/C) composites, synthesized via methods like the thermal decomposition of vanadyl tetraphenyl porphyrin (VOTPP), are explored as high-performance electrode materials. mdpi.comnih.gov Similarly, composites of vanadium(III) oxide (V₂O₃) with amorphous carbon serve as efficient, platinum-free counter electrodes in devices like dye-sensitized solar cells. nih.gov Another significant application is in thermochromic smart windows, where vanadium dioxide (VO₂) based composites can regulate solar radiation by undergoing a reversible semiconductor-to-metal phase transition. rsc.org

Table 1: this compound in Polymer and Composite Applications

| Application Area | This compound Compound Example | Role of this compound | Resulting Material/Product | Key Finding |

|---|---|---|---|---|

| Olefin Polymerization | Vanadium tetrachloride (VCl₄) | Catalyst Component (Ziegler-Natta) | Linear Polyethylene | Enables low-pressure, high-activity polymerization of ethylene. acs.org |

| Diene Polymerization | Vanadocene dichloride | Catalyst | Poly-dienes | Acts as a catalyst for polymerization reactions. wikipedia.org |

| Advanced Dielectrics | Vanadium Carbide (MXene) | Nanofiller | Polyvinylidene fluoride (PVDF) Composite | Increases the polymer's charge accumulation ability by over 40 times. globalenergyprize.org |

| Energy Storage | Vanadium Nitride (VN) | Active Material | VN/Carbon Nanocomposite | Serves as a high-capacity anode material for lithium-ion batteries. mdpi.comnih.gov |

| Smart Windows | Vanadium Dioxide (VO₂) | Functional Component | Thermochromic Composite | Provides notable optical variation for energy-efficient windows. rsc.org |

| Solar Cells | Vanadium(III) Oxide (V₂O₃) | Catalyst | V₂O₃/Carbon Composite | Acts as a low-cost, high-performance counter electrode in dye-sensitized solar cells. nih.gov |

This compound-Derived Catalysts in Organic Synthesis and Industrial Processes

The catalytic prowess of this compound-derived compounds is a cornerstone of several major industrial processes and a versatile tool in modern organic synthesis. The catalytic activity is primarily rooted in the variable oxidation states of vanadium, which facilitate redox cycles. nih.govsamaterials.com

In industrial catalysis, one of the most significant applications is the use of vanadium pentoxide (V₂O₅) in the contact process for manufacturing sulfuric acid. candcs.devanadiumcorp.com Supported on carriers like silica (B1680970) (SiO₂) or titania (TiO₂), V₂O₅ efficiently catalyzes the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), a critical step in producing one of the world's most vital industrial chemicals. candcs.dersc.org Another large-scale environmental application is in Selective Catalytic Reduction (SCR) systems. candcs.de Here, V₂O₅, typically combined with tungsten oxide (WO₃) and supported on TiO₂, acts as a catalyst to reduce harmful nitrogen oxides (NOx) from the exhaust gases of vehicles and industrial plants into harmless nitrogen (N₂) and water. candcs.de

In the realm of organic synthesis, this compound complexes are valued for mediating a wide array of transformations. mdpi.comnih.govacs.org They are particularly effective in various oxidation reactions, including the epoxidation of alkenes and allylic alcohols, which are crucial steps in producing valuable chemical intermediates. nih.gov Vanadium-based catalysts, such as those with Schiff base ligands, demonstrate high selectivity in these reactions. nih.govnih.gov Recently, novel bench-stable this compound-catalysts have been developed for the direct, one-pot conversion of alcohols and aldehydes into esters using hydrogen peroxide as a green oxidant, showcasing their potential for more sustainable chemical processes. nih.gov Furthermore, organometallic vanadium(V) complexes can act as both Lewis acids and redox catalysts, enabling domino reaction sequences, such as the one-pot synthesis of phenanthridines through a Pictet-Spengler-dehydrogenative aromatization cascade. mdpi.com

Table 2: Key Industrial and Organic Reactions Catalyzed by this compound

| Process/Reaction | Catalyst System | Substrate(s) | Product(s) | Significance |

|---|---|---|---|---|

| Sulfuric Acid Production | Vanadium Pentoxide (V₂O₅) | Sulfur Dioxide (SO₂) | Sulfur Trioxide (SO₃) | Core reaction in the global production of sulfuric acid. candcs.de |

| NOx Reduction (SCR) | V₂O₅-WO₃/TiO₂ | Nitrogen Oxides (NOx), Ammonia | Nitrogen (N₂), Water | Key environmental technology for controlling air pollution. candcs.de |

| Alkene Epoxidation | Vanadium Schiff Base Complexes | Alkenes (e.g., cyclohexene) | Epoxides | Produces valuable chiral epoxides for fine chemical synthesis. nih.gov |

| Oxidative Esterification | Oxovanadium(IV) Complex | Alcohols, Aldehydes | Esters | Green chemistry approach using H₂O₂ for direct ester synthesis. nih.gov |

| Phenanthridine Synthesis | Oxovanadium(V) Complex | Anilines, Aryl Aldehydes | Phenanthridines | Efficient one-pot synthesis of important heterocyclic scaffolds. mdpi.com |

Fabrication of this compound-Based Functional Materials (e.g., optoelectronic, electrochemical)

This compound compounds are integral to the fabrication of a new generation of functional materials, particularly for optoelectronic and electrochemical devices. Their rich redox chemistry and unique structural and electronic properties make them highly suitable for applications ranging from energy storage to optical switching. nih.govmdpi.com

In electrochemistry, this compound-based materials are prominent candidates for electrodes in next-generation batteries and supercapacitors. rsc.orgacs.org Vanadium oxides, such as vanadium pentoxide (V₂O₅), possess layered structures that facilitate the intercalation/deintercalation of various ions, including not only lithium but also ions for post-lithium batteries like sodium, potassium, and magnesium. acs.orgyoutube.comyoutube.com This makes them highly promising as high-capacity cathode materials. youtube.comyoutube.com The ability of vanadium to exist in multiple valence states (V²⁺, V³⁺, V⁴⁺, V⁵⁺) contributes to their high theoretical capacity. rsc.org Composites of vanadium oxides and sulfides with carbon-based materials are actively being developed to overcome challenges like low intrinsic conductivity and to enhance performance in supercapacitors. rsc.orgrsc.org

The optoelectronic applications of this compound compounds are equally significant. Vanadium dioxide (VO₂) is a well-known thermochromic material that undergoes a rapid and reversible semiconductor-to-metal transition at approximately 68°C. rsc.orgoptica.org This transition is accompanied by a dramatic change in its optical properties, particularly in the near-infrared region, making VO₂ thin films ideal for applications like smart windows that can modulate heat from sunlight, optical switches, and sensors. rsc.orgmdpi.comresearchgate.net Vanadium pentoxide (V₂O₅) also exhibits a phase transition, albeit at a higher temperature, and is studied for its potential in optical switching and as a transparent conductor. optica.orgnih.gov V₂O₅ nanowires have shown photoluminescence peaks that make them potentially valuable for various optoelectronic devices. nih.gov Furthermore, the integration of this compound materials like VO₂ with other advanced materials such as graphene can lead to multifunctional metamaterials capable of acting as absorbers, filters, or polarization converters. mdpi.comnih.gov

Table 3: Properties and Applications of this compound-Based Functional Materials

| Material | Key Property | Functional Application | Device Example |

|---|---|---|---|

| Vanadium Pentoxide (V₂O₅) | Layered structure, multiple oxidation states acs.org | Electrochemical Energy Storage | Cathodes for Li-ion, Na-ion, Mg-ion batteries youtube.comyoutube.com |

| Vanadium Dioxide (VO₂) | Semiconductor-to-metal phase transition rsc.orgoptica.org | Thermochromic Optical Switching | Smart windows, optical sensors rsc.orgmdpi.com |

| Vanadium Nitride (VN) | High conductivity (in composites) mdpi.com | Electrochemical Energy Storage | Supercapacitor electrodes, battery anodes rsc.orgmdpi.com |

| Vanadium Sulfides (VS₂, VS₄) | Unique electrochemical activity rsc.org | Energy Storage & Conversion | Battery and electrocatalyst materials rsc.org |

| VO₂/Graphene Composite | Tunable electromagnetic response mdpi.com | Multifunctional Metamaterials | Switchable absorbers, polarization converters mdpi.comnih.gov |

Surface Modification and Coating Technologies Incorporating this compound

This compound compounds are increasingly used in surface modification and coating technologies to impart desirable properties such as corrosion resistance, wear resistance, and specific functionalities to various substrates.

A significant area of research is the development of this compound-based conversion coatings (VCCs) as an environmentally friendly alternative to traditional chromate (B82759) coatings. frontiersin.orgmdpi.com These coatings can be applied to metals like aluminum alloys and steel. frontiersin.orgmdpi.comtandfonline.com The protective mechanism involves the formation of a layer rich in vanadium oxides (such as V₂O₃, VO₂, and V₂O₅). frontiersin.org A key advantage of VCCs is their potential for "self-healing," where soluble vanadium species can migrate to damaged areas on the coating and form a passivating layer, thus restoring corrosion protection. frontiersin.org

For applications requiring extreme hardness and wear resistance, this compound carbide coatings are employed. iaea.org Applied to tool steels through processes like diffusion saturation from a borax (B76245) melt, these coatings form a hard (20,000-28,000 MPa microhardness) and durable layer of vanadium carbide. This treatment can extend the service life of cutting and forming tools significantly. iaea.org

Advanced deposition techniques like magnetron sputtering are used to create thin nanofilms of this compound compounds on various surfaces. dovepress.commdpi.com For instance, depositing nanolayers of different vanadium oxides (V₂O₃, VO₂, V₂O₅) has been shown to create surfaces with potent antibacterial properties. dovepress.comnih.gov The specific properties of these coatings, such as ion release rate and biocompatibility, can be tuned by controlling the valence state of the vanadium in the film. dovepress.com Sputtered vanadium deposits on magnesium alloys have also been shown to enhance corrosion resistance in marine environments. mdpi.com

Table 4: this compound-Based Surface Modification and Coating Technologies

| Technology | This compound Compound | Substrate Material | Primary Purpose | Key Feature |

|---|---|---|---|---|

| Conversion Coating | Vanadium Oxides (V₂O₅, etc.) | Aluminum Alloys, Steel frontiersin.orgmdpi.com | Corrosion Protection | Self-healing properties; environmentally friendlier than chromate. frontiersin.org |

| Carbide Coating | Vanadium Carbide | Tool Steels | Wear Resistance | Forms an extremely hard surface layer, extending tool life. iaea.org |

| Magnetron Sputtering | Vanadium Oxides (V₂O₃, VO₂, V₂O₅) | Quartz, Magnesium Alloys dovepress.commdpi.com | Antibacterial Surface, Corrosion Resistance | Creates homogeneous nanofilms with tunable properties. dovepress.commdpi.com |

| Immersion Plating | Vanadates | Zinc | Corrosion Resistance | Forms a protective layer composed of various vanadium oxides and hydrates. mdpi.com |

Emerging Research Paradigms and Future Challenges in Vantal Chemistry

Integration of Artificial Intelligence and Machine Learning in Vantal Research

The complexity of this compound (C₁₉H₂₁Cl₅NO₃PS₂) makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). nih.gov These technologies are revolutionizing chemical research by accelerating discovery and providing insights that are difficult to obtain through traditional experimentation alone. aimlic.com

Predicting Reactivity and Properties: Machine learning models, particularly deep neural networks, can be trained on vast datasets of known chemical reactions to predict the reactivity of complex molecules like this compound. nih.goveurekalert.org By analyzing its structural features—such as the trichloromethyl group, chlorinated aromatic rings, and the phosphinothioylsulfanyl moiety—AI algorithms can forecast its behavior in different chemical environments, identify potential side reactions, and predict its stability. nih.govrsc.org This predictive power streamlines research by prioritizing the most promising synthetic routes and experimental conditions. eurekalert.org Furthermore, AI can predict crucial physicochemical and toxicological properties, a process that is vital for understanding the potential impact of a compound and its derivatives. nih.govnih.gov

Automated Synthesis and Discovery: AI is increasingly being integrated with automated synthesis platforms. illinois.edu For a molecule like this compound, an AI-driven system could design and execute multi-step synthetic pathways, optimizing reaction conditions in real-time to maximize yield and purity. pharmafeatures.com Such systems can explore a wide range of reactants and catalysts, potentially discovering novel, more efficient methods for synthesizing this compound or its analogues. nih.gov This approach not all about speed; it also allows for the exploration of chemical space that would be inaccessible through manual methods, paving the way for the discovery of new molecules with unique properties. illinois.eduharvard.edu

Table 1: Illustrative Application of AI/ML in this compound Research

| AI/ML Application | Potential Impact on this compound Research | Relevant Research Area |

| Reactivity Prediction | Forecasts this compound's stability and reaction outcomes based on its functional groups. | Physical Organic Chemistry nih.gov |

| Property & Toxicity Modeling | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | Computational Toxicology acs.org |

| Retrosynthetic Analysis | Designs efficient, multi-step synthesis pathways for this compound and its derivatives. | Synthetic Chemistry pharmafeatures.comnih.gov |

| Automated Experimentation | Integrates with robotic platforms to physically conduct and optimize syntheses. | Chemical Engineering illinois.edu |

Sustainable Chemistry Initiatives and Lifecycle Assessment for this compound

Given that this compound's structure is related to persistent organochlorine pesticides like DDT, a primary focus of modern research must be on sustainability. nih.govjchemrev.com Green chemistry principles and lifecycle assessment (LCA) are critical frameworks for evaluating and mitigating the environmental impact of such compounds. nsf.gov

Lifecycle Assessment (LCA): A comprehensive LCA for this compound would evaluate its environmental footprint from cradle to grave. nih.govacs.org This assessment analyzes every stage, including the extraction of raw materials, the energy and resources consumed during manufacturing, emissions during its use, and its ultimate fate in the environment. researchgate.netembrapa.br For a compound with this compound's characteristics, the LCA would pay special attention to its persistence, bioaccumulation potential, and long-term ecotoxicity. acs.orgcroplifeamerica.org The results of an LCA are crucial for identifying the most significant environmental "hotspots" in the compound's lifecycle and guiding efforts to redesign the process for improved sustainability. nih.gov This holistic view helps prevent "problem shifting," where solving one environmental issue inadvertently creates another.

The chemical industry is increasingly adopting a circular economy model, which seeks to design out waste and keep materials in use for as long as possible. tcs.comkaizen.comicca-chem.org For this compound, this could involve developing methods for its degradation into non-toxic components or designing closed-loop processes where byproducts are repurposed, thereby minimizing waste and conserving resources. americanchemistry.compwc.com

Table 2: Key Stages in a Lifecycle Assessment for this compound

| LCA Stage | Focus Area for this compound | Key Questions |

| Raw Material Acquisition | Sourcing of precursors for the organochlorine and organophosphorus moieties. | Are the starting materials derived from sustainable sources? What is the environmental impact of their extraction/synthesis? acs.org |

| Manufacturing | Energy consumption, solvent use, and waste generation during synthesis. | Can the process be made more energy-efficient? Can hazardous reagents or solvents be replaced? nsf.gov |

| Use Phase | Application and potential release into the environment. | What are the emission fractions to air, water, and soil during application? embrapa.br |

| End-of-Life | Persistence, degradation, and disposal. | How does this compound degrade in the environment? Can it be safely remediated or recycled? mdpi.com |

Cross-Disciplinary Approaches for Expanding this compound's Research Horizon

The inherent complexity of this compound necessitates a research approach that transcends traditional disciplinary boundaries. A comprehensive understanding of this molecule can only be achieved through the integration of expertise from chemistry, biology, environmental science, and computational science. acs.org

Computational Chemistry and Toxicology: A powerful interdisciplinary synergy exists between computational chemistry and toxicology. yale.edu While chemists synthesize this compound and its analogues, computational toxicologists can use in silico models to predict their potential adverse health effects before extensive biological testing is undertaken. youtube.com By modeling how the molecule might interact with biological targets, researchers can prioritize the synthesis of compounds with a lower predicted toxicity, embedding safety into the design process itself. yale.edu

Environmental Science and Chemical Synthesis: Collaboration between synthetic chemists and environmental scientists is essential for understanding the real-world impact of a compound like this compound. ucsb.edu Environmental chemists can develop advanced analytical methods to detect and track this compound in soil and water, providing crucial data on its persistence and mobility. ucr.edunih.gov This information, in turn, can guide synthetic chemists in designing new molecules that are more readily biodegradable or have a lower tendency to bioaccumulate. yale.edu This collaborative feedback loop is fundamental to developing safer and more environmentally benign chemicals.

Such interdisciplinary efforts are often facilitated by research centers that bring together experts from various fields to tackle complex, multifaceted problems. ucsb.edugexinonline.com

Unexplored Reactivities and Novel Applications of this compound

The unique combination of organochlorine and organophosphorus functionalities within the this compound structure suggests a range of potential reactivities and applications that have yet to be explored. nih.gov Research in this area could unlock new value from this molecular scaffold.

Unexplored Reactivities: The organothiophosphate group in this compound is a key site for potential chemical transformations. researchgate.netresearchgate.net Research could investigate its reactivity in catalyzed cross-coupling reactions or its potential as a ligand for metal complexes. researchgate.net Similarly, the chlorinated aromatic portions of the molecule could be functionalized further through modern synthetic methods, creating a library of this compound derivatives with diverse properties. acs.org Exploring the molecule's behavior under unconventional conditions, such as in electrochemical reactions or under microwave irradiation, could also reveal novel reaction pathways. researchgate.net

Novel Applications: While its historical context points towards agrochemicals, the structural motifs of this compound could be repurposed for entirely new applications. nih.gov Organophosphorus compounds are widely used in medicinal chemistry as enzyme inhibitors and have applications in materials science as flame retardants. researchgate.netnih.gov The organochlorine component, known for its stability and hydrophobicity, could be leveraged in the design of new polymers or functional materials. acs.org By exploring the biological activity of this compound and its derivatives against a wide range of targets, it may be possible to identify novel therapeutic or biological probe applications, moving far beyond its original presumed purpose. nih.gov

Q & A

Q. What are the critical physicochemical properties of Vantal that must be characterized in early-stage research, and what methodologies ensure accuracy?

Key properties include solubility, thermal stability, and crystalline structure. Use differential scanning calorimetry (DSC) for thermal analysis, X-ray diffraction (XRD) for crystallinity, and high-performance liquid chromatography (HPLC) for purity validation. Ensure triplicate measurements to minimize instrumental variability and apply statistical outlier detection (e.g., Grubbs' test) .

Q. How should researchers design a controlled experiment to assess this compound’s reactivity in aqueous environments?

Define independent variables (e.g., pH, temperature) and dependent variables (e.g., reaction rate, byproduct formation). Use a factorial design to test variable interactions and include negative controls (e.g., inert solvents). Validate reproducibility by repeating experiments across multiple batches and calibrating instruments before each trial .

Q. What spectroscopic techniques are optimal for identifying this compound’s functional groups and bonding patterns?

Combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral libraries and report signal-to-noise ratios to ensure reliability .

Advanced Research Questions

Q. How can contradictory findings about this compound’s catalytic efficiency in oxidation reactions be systematically resolved?

Conduct a meta-analysis of published data to identify methodological discrepancies (e.g., catalyst loading, solvent systems). Replicate key studies under standardized conditions, using kinetic modeling to isolate rate-limiting steps. Apply multivariate regression to quantify the influence of experimental variables (e.g., temperature gradients, impurity levels) .

Q. What computational strategies integrate with experimental data to predict this compound’s interactions in multi-component systems?

Employ density functional theory (DFT) to model electronic structures and molecular dynamics (MD) simulations to study solvation effects. Validate predictions experimentally using isothermal titration calorimetry (ITC) for binding affinity measurements. Cross-validate computational parameters (e.g., basis sets, force fields) against empirical data .

Q. How should researchers address variability in biological assay data when testing this compound’s dose-response relationships?

Use hierarchical Bayesian models to account for inter-assay variability. Apply normalization to control for plate effects in high-throughput screenings. Report confidence intervals and effect sizes rather than relying solely on p-values. Pre-register experimental protocols to reduce bias .

Q. What statistical frameworks are recommended for analyzing time-resolved data in this compound’s degradation studies?

Utilize time-series analysis (e.g., autoregressive integrated moving average, ARIMA) to model degradation kinetics. Compare degradation pathways using principal component analysis (PCA) and confirm mechanisms with Arrhenius plots. Report uncertainty intervals using Monte Carlo simulations .

Methodological Considerations for All Studies

- Data Contradictions : Use sensitivity analysis to identify variables most affecting reproducibility. Document raw data and preprocessing steps transparently to enable third-party verification .

- Peer Review Preparation : Align conclusions with the original research question’s scope. Highlight limitations (e.g., sample size, instrumentation thresholds) and propose follow-up experiments .

- Ethical Compliance : For biological studies, adhere to institutional guidelines for cytotoxicity testing and waste disposal. Disclose conflicts of interest related to funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.